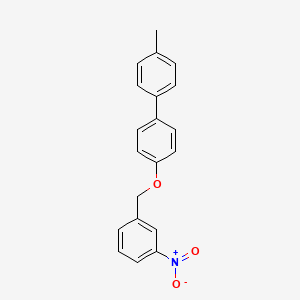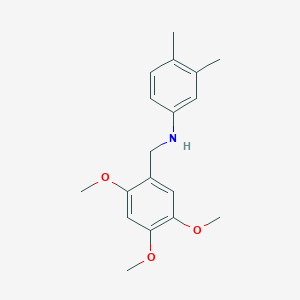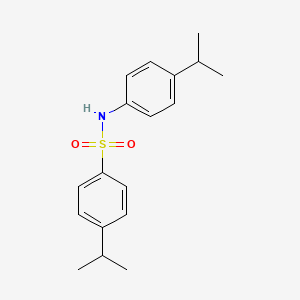![molecular formula C21H21N3O2 B5704821 1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as NAP, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. NAP is a piperazine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
NAP has been found to exhibit various therapeutic applications in scientific research. It has been reported to have neuroprotective, anti-inflammatory, and anti-tumor properties. NAP has been shown to protect neurons from various insults, including oxidative stress, ischemia, and excitotoxicity. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, NAP has been found to inhibit the growth of various cancer cell lines.
Mecanismo De Acción
The mechanism of action of NAP is not fully understood. However, it has been suggested that NAP exerts its neuroprotective effects by activating the Akt and ERK1/2 signaling pathways, which are involved in cell survival and growth. NAP has also been reported to inhibit the activity of the NF-κB pathway, which is involved in inflammation. Moreover, NAP has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAP has been found to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, NAP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in inflammation. Additionally, NAP has been found to inhibit the activity of various enzymes, such as MMP-9 and COX-2, which are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, NAP has been reported to have low toxicity and high stability, which makes it suitable for long-term experiments. However, one limitation of NAP is its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
NAP has shown promising results in various scientific research studies, and several future directions can be explored. One direction is to investigate the potential therapeutic applications of NAP in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more efficient synthesis methods for NAP, which can increase its yield and purity. Moreover, the mechanism of action of NAP needs to be further elucidated to identify its intracellular targets and signaling pathways. Finally, the development of NAP derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, NAP is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. NAP can be synthesized using various methods and has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been suggested that NAP exerts its effects by activating signaling pathways involved in cell survival and growth. NAP has several advantages for lab experiments, but its poor solubility in water is a limitation. Several future directions can be explored to further investigate the therapeutic potential of NAP.
Métodos De Síntesis
NAP can be synthesized using various methods, including the reaction of 2-naphthol with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-pyridylpiperazine. Another method involves the reaction of 2-naphthol with 2-chloroacetic acid, followed by the reaction of the resulting product with 2-pyridylpiperazine. These methods have been reported to yield NAP with high purity and yield.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(16-26-19-9-8-17-5-1-2-6-18(17)15-19)24-13-11-23(12-14-24)20-7-3-4-10-22-20/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAFLLRFIFMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yloxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

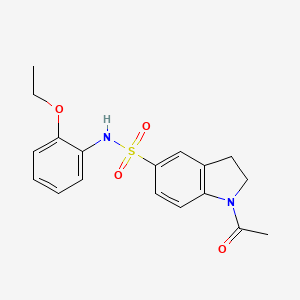
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
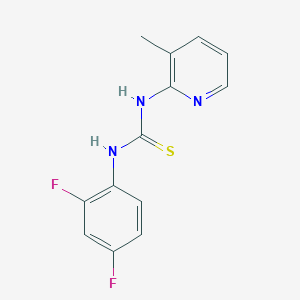
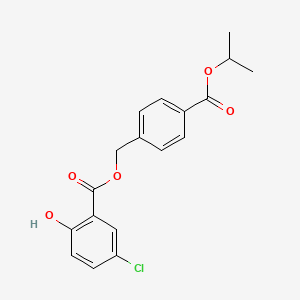
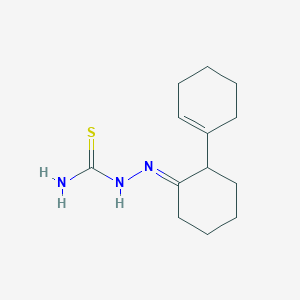

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
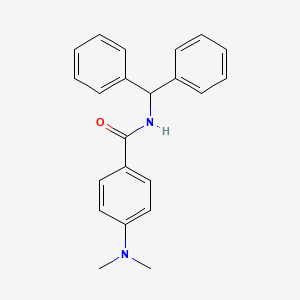
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
